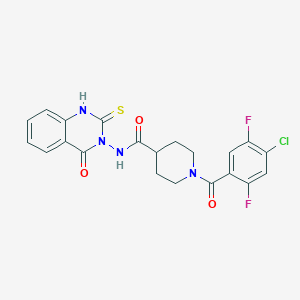

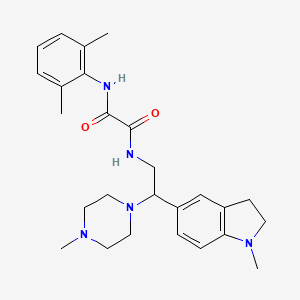

![molecular formula C10H14N2O2 B2764724 4-[(4-Methylpyridin-2-yl)oxy]oxolan-3-amine CAS No. 2197523-08-1](/img/structure/B2764724.png)

4-[(4-Methylpyridin-2-yl)oxy]oxolan-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-[(4-Methylpyridin-2-yl)oxy]oxolan-3-amine” is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.234. It is related to the class of compounds known as pyridinylpyrimidines .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds have been synthesized using various methods. For instance, pyrimidinamine derivatives have been designed and synthesized using pyrimidifen as a template according to the bioisosterism .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyridine ring linked to an oxolan ring via an oxygen atom . The pyridine ring carries a methyl group at the 4-position .Physical And Chemical Properties Analysis

The compound “this compound” is a solid at room temperature . It has a molecular weight of 194.234.Scientific Research Applications

1. Synthesis of Highly Functionalised 4-Aminooxazoles

An efficient intermolecular reaction involving a gold-catalyzed formal [3+2] dipolar cycloaddition has been developed for synthesizing complex, fully substituted, and functionalised 4-aminooxazoles. This method employs a nucleophilic nitrenoid approach, showcasing the versatility of the compound in accessing bioactive and functional materials with substantial structural and functional group variation (Gillie, Reddy, & Davies, 2016).

2. Aminocarbonylation of Nitrogen-Containing Iodo-Heteroaromatics

The compound has been used in palladium-catalyzed aminocarbonylation reactions of 2-iodopyridine, 3-iodopyridine, and iodopyrazine, facilitating the synthesis of N-substituted nicotinamides and 3-pyridyl-glyoxylamides. These derivatives hold potential biological importance, indicating the compound's role in the development of biologically active molecules (Takács, Jakab, Petz, & Kollár, 2007).

3. Catalysis in Aryl-Cl Activation and Hydrosilane Polymerization

Group 10 metal aminopyridinato complexes, synthesized using the compound, have been applied as catalysts for Suzuki cross-coupling reactions and the polymerization of MeH2SiSiH2Me towards soluble, linear poly(methylsilane). This illustrates the compound's contribution to the development of efficient catalysts for important chemical transformations (Deeken, Proch, Casini, Braun, Mechtler, Marschner, Motz, & Kempe, 2006).

4. Nonheme FeIVO Complexes for Oxidation Reactions

The compound has been implicated in the generation of nonheme oxoiron(IV) complexes that exhibit considerable thermal stability and are capable of hydroxylating alkanes at room temperature. This opens avenues for its use in oxidation reactions critical for organic synthesis (Kaizer, Klinker, Oh, Rohde, Song, Stubna, Kim, Münck, Nam, & Que, 2004).

Safety and Hazards

The compound “4-[(4-Methylpyridin-2-yl)oxy]oxolan-3-amine” has been associated with several hazard statements, including H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Future Directions

While specific future directions for “4-[(4-Methylpyridin-2-yl)oxy]oxolan-3-amine” were not found, related compounds, such as pyrimidinamine derivatives, are considered promising agricultural compounds due to their outstanding activity and different mode of action from other fungicides . This suggests potential future research directions in exploring the biological activities and applications of “this compound”.

properties

IUPAC Name |

4-(4-methylpyridin-2-yl)oxyoxolan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-2-3-12-10(4-7)14-9-6-13-5-8(9)11/h2-4,8-9H,5-6,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPUDHNJUCGFRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)OC2COCC2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

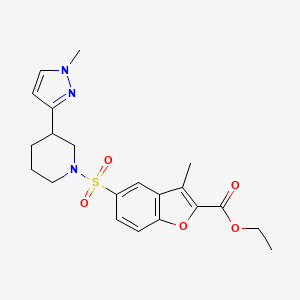

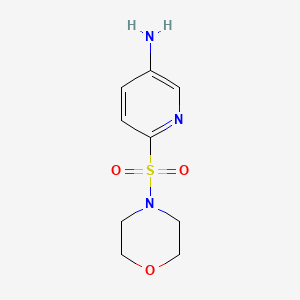

![8-[[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2764641.png)

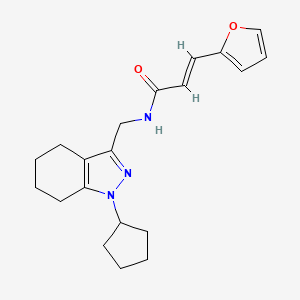

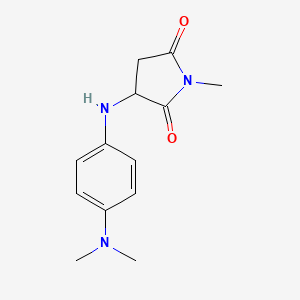

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone](/img/structure/B2764649.png)

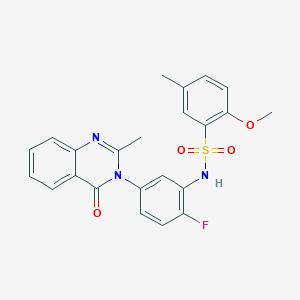

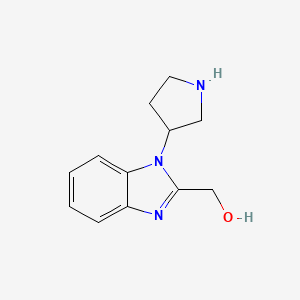

![4-(4-bromobenzyl)-2-(4-ethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2764650.png)

![[6-(Trifluoromethyl)oxan-2-yl]methanamine hydrochloride](/img/structure/B2764652.png)

![2-[2-(Methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2764657.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide](/img/structure/B2764663.png)